molecular formula C14H19BrO2 B2450136 4-Bromo-2,6-diisopropylphenyl acetate CAS No. 2173098-79-6

4-Bromo-2,6-diisopropylphenyl acetate

Cat. No.: B2450136
CAS No.: 2173098-79-6
M. Wt: 299.208
InChI Key: HIIWQWFHDXSDEL-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diisopropylphenyl acetate: is an organic compound characterized by the presence of a bromine atom, two isopropyl groups, and an acetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diisopropylphenyl acetate typically involves the acetylation of 4-Bromo-2,6-diisopropylphenol. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-diisopropylphenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products such as 4-azido-2,6-diisopropylphenyl acetate or 4-thio-2,6-diisopropylphenyl acetate.

    Oxidation Reactions: Products such as 4-Bromo-2,6-diisopropylquinone.

    Reduction Reactions: Products such as 4-Bromo-2,6-diisopropylphenyl alcohol.

Scientific Research Applications

Chemistry: 4-Bromo-2,6-diisopropylphenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of brominated phenyl acetates on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: While not directly used as a drug, this compound can be a key intermediate in the synthesis of potential therapeutic agents. Its derivatives may exhibit pharmacological properties that are useful in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and nanotechnology.

Comparison with Similar Compounds

    4-Bromo-2,6-diisopropylphenol: Similar structure but lacks the acetate group.

    2,6-Diisopropylphenyl acetate: Similar structure but lacks the bromine atom.

    4-Chloro-2,6-diisopropylphenyl acetate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-2,6-diisopropylphenyl acetate is unique due to the presence of both bromine and acetate groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

[4-bromo-2,6-di(propan-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO2/c1-8(2)12-6-11(15)7-13(9(3)4)14(12)17-10(5)16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIWQWFHDXSDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC(=O)C)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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